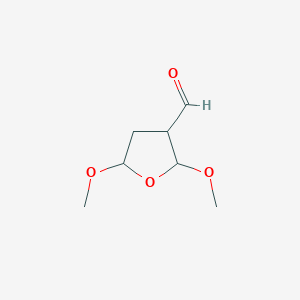

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

Vue d'ensemble

Description

The compound 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is closely related to the chemical species studied in the provided papers, which focus on 2,5-dimethoxy-2,5-dihydrofuran and its derivatives. These compounds are of interest due to their potential as model compounds for cyclopolymers and as synthons in organic synthesis for the creation of various functionalized molecules .

Synthesis Analysis

The synthesis of related compounds involves the use of 2,5-dimethoxy-2,5-dihydrofuran as a key intermediate. For instance, it can react with vinyl ethers in the presence of a catalytic amount of MgBr2·Et2O to yield functionalized 2-alkylfurans under mild conditions . Additionally, ozonolysis followed by reductive workup of this dihydrofuran generates a symmetrical bis-aldehyde, which can further react with stabilized phosphoranes to produce 4-hydroxybutenolides .

Molecular Structure Analysis

The configurational isomers of 2,5-dimethoxytetrahydrofuran, which share structural similarities with the compound of interest, have been synthesized and studied using NMR spectroscopy. The studies concluded that the isomer with the lower boiling point had a trans configuration, while the one with the higher boiling point had a cis configuration .

Chemical Reactions Analysis

The reactivity of 2,5-dimethoxy-2,5-dihydrofuran has been explored in various chemical reactions. It has been used in 1,3-dipolar cycloaddition reactions to form derivatives of tetrahydrofuroisoxazole and tetrahydrofuropyrazole . Moreover, the reaction of dimethoxycarbene and DMAD zwitterion with 1,2-diones and anhydrides has been shown to yield highly substituted dihydrofurans and spirodihydrofurans .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde are not directly reported in the provided papers, the studies on related compounds suggest that these types of molecules can exhibit interesting chemical behaviors due to their functional groups and structural configurations. For example, the presence of dimethoxy groups can influence the reactivity and stability of the dihydrofuran ring .

Applications De Recherche Scientifique

Synthesis of Complex Compounds

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde has been utilized in the synthesis of various complex compounds. For example, it has been used as a starting material in the synthesis of amorfrutins A and B, which have shown good cytotoxicity and selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts (Brandes et al., 2020). Additionally, this compound is involved in reactions to produce functionalized 2-alkylfurans, demonstrating its utility in creating diverse molecular structures (Malanga & Mannucci, 2001).

Electrosynthesis Applications

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde has also found applications in electrosynthesis. One study described its preparation through the oxidation of furan and the reduction of methanol solvent using a thin layer flow cell, highlighting its role in innovative synthetic methods (Horii et al., 2005).

Catalysis and Organic Reactions

In catalysis, this compound has been involved in studies examining the conversion of syngas in the presence of water-soluble rhodium catalysts. Such research provides insights into the environment of active metals in biphasic catalysis, which is important for industrial chemical processes (Bischoff & Kant, 2000).

Crosslinking Agent in Polymer Science

Furthermore, 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde has been explored as a crosslinking agent for chitosan in aqueous solutions. This application is significant in the field of polymer science, especially for creating temperature-controlled gelation agents (Johnson et al., 2004).

Safety and Hazards

“2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde” is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using appropriate safety measures such as wearing protective gloves, clothing, and eye/face protection .

Mécanisme D'action

Target of Action

It’s known that this compound is considered hazardous and may cause respiratory irritation , suggesting that it may interact with the respiratory system.

Mode of Action

It’s possible that the compound interacts with its targets in a way that leads to respiratory irritation

Biochemical Pathways

Given its potential respiratory effects , it might be involved in pathways related to respiratory function. More detailed studies are required to elucidate the exact biochemical pathways involved.

Result of Action

It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound may have a significant impact at the cellular level, potentially affecting cell membrane integrity or function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde. For instance, the compound should be stored in a well-ventilated place, away from heat, sparks, open flames, and hot surfaces . These precautions suggest that the compound’s stability and efficacy could be affected by temperature, oxygen levels, and exposure to light.

Propriétés

IUPAC Name |

2,5-dimethoxyoxolane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIGEDXMDGEZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

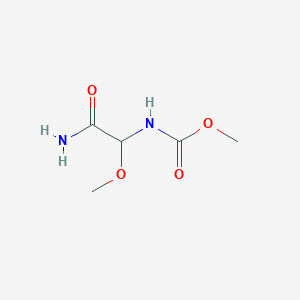

COC1CC(C(O1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964872 | |

| Record name | 2,5-Dimethoxyoxolane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde | |

CAS RN |

50634-05-4 | |

| Record name | Tetrahydro-2,5-dimethoxy-3-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50634-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2,5-dimethoxyfuran-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050634054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxyoxolane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,5-dimethoxyfuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)

![1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylpentan-2-yl)amino]ethanol](/img/structure/B125687.png)